molecular formula C37H68N2O13 B033494 Erythromycin oxime CAS No. 134931-01-4

Erythromycin oxime

Cat. No. B033494
M. Wt: 748.9 g/mol
InChI Key: KYTWXIARANQMCA-PGYIPVOXSA-N
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Description

Synthesis Analysis

Erythromycin oxime is synthesized through various methods. A notable approach involves the epoxy ether intermediate of erythromycin-9-oxime, which is then processed through the opening of the epoxy linkage with different amines. Another method involves DCC-mediated protocols to prepare ester derivatives (D. Pandey, S. Katti, W. Haq, & C. Tripathi, 2004). Efforts to find a green synthesis route have focused on optimizing reaction conditions, selecting appropriate free agents, and improving the selective measures of isomers (Pan Bin, 2015).

Molecular Structure Analysis

The molecular structure of erythromycin oxime derivatives is crucial for their antimicrobial activity. The orientation of substituents and the presence of oxime ether groups significantly influence their biological efficacy. For instance, the synthesis of novel erythromycin A 9-O-(2-ethenesulfony-ethyl)-oxime showcases the intricate structural modifications that can enhance antibacterial properties (H. Dondas & N. Yaktubay, 2003).

Chemical Reactions and Properties

Erythromycin oxime undergoes various chemical reactions to form derivatives with enhanced or modified properties. The selective methylation at the C-6 hydroxyl group of erythromycin A oxime derivatives is a key reaction that leads to the preparation of important compounds like clarithromycin (Yoshiaki Watanabe, S. Morimoto, Takashi Adachi, M. Kashimura, & T. Asaka, 1993).

Physical Properties Analysis

The physical properties of erythromycin oxime, such as solubility, stability, and crystalline structure, are influenced by its molecular conformation and functional groups. These properties are critical for its pharmaceutical applications and effectiveness as an intermediate in drug synthesis.

Chemical Properties Analysis

The chemical properties of erythromycin oxime, including reactivity with other compounds, acid-base behavior, and its role in forming stable derivatives, are central to its utility in synthesizing new antibiotics. The introduction of allyl substituents into erythromycin 9-oxime derivatives through palladium(0) catalysis exemplifies the chemical modifications that enhance its application scope (E. Stoner, M. J. Peterson, M. Allen, J. A. Demattei, A. Haight, M. Leanna, S. R. Patel, D. Plata, Ramiya H. Premchandran, & M. Rasmussen, 2003).

Scientific Research Applications

Erythromycin

  • Scientific Field : Medicinal Chemistry, Pharmacology .
  • Application Summary : Erythromycin is a 14-membered macrolide that has been in clinical use since 1952. It is active against Gram-positive and some Gram-negative microorganisms .
  • Methods of Application : Erythromycin is used in treatment of respiratory, gastrointestinal, and genital tract infections, as well as skin and soft tissue infections .
  • Results or Outcomes : Erythromycin has proven to be an effective antibiotic for treating a variety of infections .

Oximes

  • Scientific Field : Medicinal Chemistry, Pharmacology .
  • Application Summary : Oximes are highly bioactive molecules with versatile uses in the medical sector. They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities. Moreover, they are therapeutic agents against organophosphate (OP) poisoning .
  • Methods of Application : Oximes can be obtained both naturally and through chemical synthesis. They are used as therapeutic agents in various medical treatments .

Oxime Ligation

  • Scientific Field : Biochemistry, Chemical Biology .
  • Application Summary : Oxime ligation is a valuable bioorthogonal conjugation reaction with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications . It is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group .
  • Methods of Application : The oxime ligation has been successfully applied for the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes, 18F-PET tracers, and hydrogels .
  • Results or Outcomes : The introduction of a strategy that supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 min .

Erythromycin A Oxime 11,12-Carbonate

  • Scientific Field : Medicinal Chemistry, Pharmacology .
  • Application Summary : Erythromycin A oxime 11,12-carbonate and its oxime ethers have been prepared and their antibacterial activities compared with those of erythromycin A and its 11,12-carbonate .
  • Methods of Application : The oxime and many of its oxime ether derivatives showed good activity in vitro against Gram-positive and the more permeable Gram-negative organisms .
  • Results or Outcomes : In some cases, the oxime and its oxime ether derivatives were even more active than the carbonate .

Expanding the Versatility and Scope of the Oxime Ligation

  • Scientific Field : Biochemistry, Chemical Biology .
  • Application Summary : The oxime ligation is a valuable bioorthogonal conjugation reaction but with limited compatibility with disulfide-rich peptides/proteins and time-sensitive applications .
  • Methods of Application : The oxime ligation has been successfully applied for the preparation of bioconjugates, including polymer-proteins, peptide dendrimers, oligonucleo-peptides, glycoconjugates, protein–protein probes, 18F-PET tracers, and hydrogels .
  • Results or Outcomes : The introduction of a strategy that supports regiospecific control, oxidative folding, production of stable aminooxy-precursors for on-demand modification, and complete ligation within 5 min .

FDA-Approved Oximes

  • Scientific Field : Medicinal Chemistry, Pharmacology .
  • Application Summary : Oximes are highly bioactive molecules with versatile uses in the medical sector. They are known for their anti-inflammatory, antimicrobial, antioxidant, and anticancer activities .
  • Methods of Application : Oximes can be obtained both naturally and through chemical synthesis. They are used as therapeutic agents in various medical treatments .
  • Results or Outcomes : Oximes have shown promising properties such as antimicrobial, anti-inflammatory, antioxidant, anticancer, and against OP poisoning .

Safety And Hazards

Erythromycin A 9-oxime is considered hazardous to the aquatic environment . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also recommended to wear tightly fitting safety goggles with side-shields and fire/flame resistant and impervious clothing .

Future Directions

The future directions for Erythromycin oxime could involve improving its stability in acidic conditions to enhance its bioavailability while simultaneously reducing its toxicity .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27-/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTWXIARANQMCA-PGYIPVOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin oxime

CAS RN

134931-01-4, 13127-18-9
Record name Erythromycin, 9-oxime, (9Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134931-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erythromycin, 9-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione 10-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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